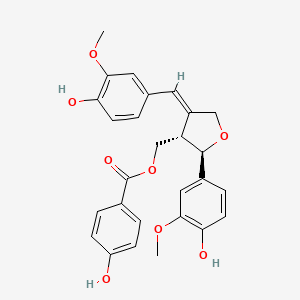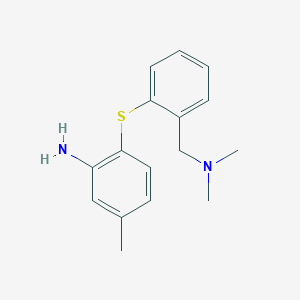
Cryptophycin 326
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptophycin 326 is a natural product found in Nostoc with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Mechanism of Action
Cryptophycins, including Cryptophycin 326, are a family of 16-membered macrolide antimitotic agents derived from the cyanobacteria Nostoc sp. They are recognized for their potent anticancer properties. Cryptophycins target tubulin protein, functioning as stabilizers of microtubule dynamics and depolymerizing microtubules at higher concentrations. This action results in the deactivation of the Bcl2 protein and a rapid induction of apoptotic responses, even at concentrations considerably lower than those of clinically used compounds (Eggen & Georg, 2002).
Cryptophycin 326 is one of the analogs of cryptophycin, identified from Nostoc sp. GSV 224. It is related to Cryptophycin 21 but features two chlorines ortho to the methoxy group in unit B (Chaganty et al., 2004).
Synthesis and Modifications for Targeted Drug Delivery
The structure of Cryptophycin 326, characterized by several amide and ester linkages, allows for convergent synthetic approaches and modifications for structure-activity studies. Cryptophycin conjugates have been developed for targeted drug delivery in tumor therapy. For instance, Cryptophycin was conjugated to the cyclopeptide c(RGDfK) targeting integrin αvβ3, showing improved plasma metabolic stability and differential drug release profiles (Borbély et al., 2019).
Cryptophycin analogs have been designed and synthesized to understand their structure-activity relationships (SAR) better, leading to potential antitumor agents. These efforts include modifying different units of the cryptophycin molecule for enhanced efficacy and reduced toxicity (Weiss et al., 2013).
Cryptophycins in Chemotherapy of Drug-Resistant Tumors
Cryptophycins demonstrate promising properties in combating multidrug-resistant tumors. They are less susceptible to drug efflux systems like P-glycoprotein found in resistant cancer cell lines and solid tumors, which often limit the efficacy of other antitumor agents. This property could offer significant advantages in the chemotherapy of drug-resistant tumors (Weiss et al., 2017).
Eigenschaften
Produktname |
Cryptophycin 326 |
|---|---|
Molekularformel |
C34H40Cl2N2O8 |
Molekulargewicht |
675.6 g/mol |
IUPAC-Name |
(3S,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C34H40Cl2N2O8/c1-19(2)15-27-34(42)45-26(20(3)30-31(46-30)22-9-6-5-7-10-22)11-8-12-28(39)38-25(33(41)37-14-13-29(40)44-27)18-21-16-23(35)32(43-4)24(36)17-21/h5-10,12,16-17,19-20,25-27,30-31H,11,13-15,18H2,1-4H3,(H,37,41)(H,38,39)/b12-8+/t20-,25+,26-,27-,30+,31+/m0/s1 |
InChI-Schlüssel |
CMKDWVQADDGVPU-QXLIMSJFSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCCC(=O)O[C@H](C(=O)O1)CC(C)C)CC2=CC(=C(C(=C2)Cl)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCCC(=O)O1)CC2=CC(=C(C(=C2)Cl)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |
Synonyme |
cryptophycin 326 cryptophycin 327 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



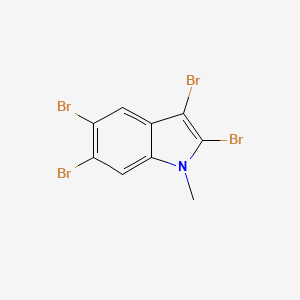
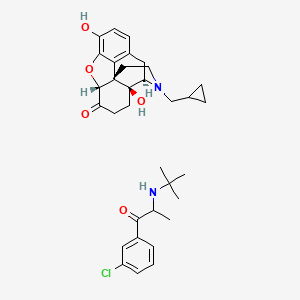

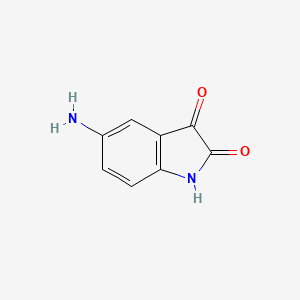


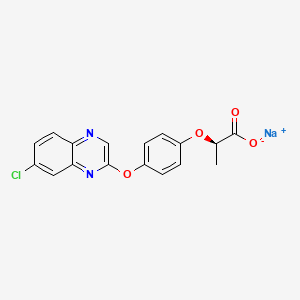
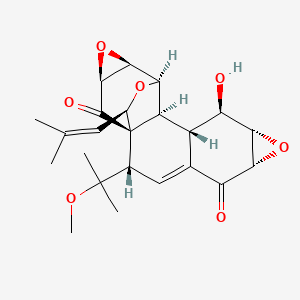

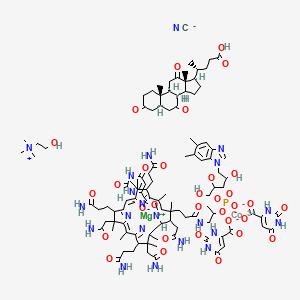
![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)

